molecular formula C15H11N3O2 B387605 N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE

N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE

Cat. No.: B387605
M. Wt: 265.27g/mol
InChI Key: VPGNYSZKJPPHOY-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety linked to a furan ring via a methyleneamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE typically involves the condensation of 7-quinolinecarboxaldehyde with 2-furamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the methyleneamino bridge to a secondary amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. The quinoline moiety is responsible for binding to the DNA, while the furan ring enhances the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-7-quinolylmethyleneamino]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[(E)-7-quinolylmethyleneamino]-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N'-[(E)-(QUINOLIN-7-YL)METHYLIDENE]FURAN-2-CARBOHYDRAZIDE is unique due to its combination of a quinoline moiety and a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27g/mol

IUPAC Name

N-[(E)-quinolin-7-ylmethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H11N3O2/c19-15(14-4-2-8-20-14)18-17-10-11-5-6-12-3-1-7-16-13(12)9-11/h1-10H,(H,18,19)/b17-10+

InChI Key

VPGNYSZKJPPHOY-LICLKQGHSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CO3)N=C1

SMILES

C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CO3)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CO3)N=C1

Origin of Product

United States

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